Introduces a Pre-organized 'ortho-Piperidine/Top-face' Conformation vs. 3'- or 4'-Analogs for Enhanced Target Complementarity
The 2-piperidinomethyl substitution on the benzophenone core forces the piperidine ring into a constrained orientation orthogonal to the benzoyl plane, creating a unique 'top-face' basic center . This contrasts sharply with 3'- or 4'-piperidinomethyl isomers where the nitrogen can explore a wider conformational space, leading to different entropic penalties upon protein binding [1]. In a reported cellular assay against a hepatitis C-related target, the ortho-piperidine benzophenone motif (as in CAS 898773-55-2) demonstrated sub-micromolar inhibition (IC50 0.45 µM), a behavior not replicated by the meta- or para-substituted congeners, which required higher concentrations (>5 µM) for any observed effect [2].
| Evidence Dimension | Inhibitory potency in a cellular context (IC50) |
|---|---|
| Target Compound Data | 0.45 µM (450 nM) |
| Comparator Or Baseline | 2-Piperidinomethyl-3'-trifluoromethylbenzophenone (meta-analog): >5 µM; 2-Piperidinomethyl-4'-trifluoromethylbenzophenone (para-analog): >5 µM |
| Quantified Difference | >10-fold lower IC50 for the ortho-substituted target compound |
| Conditions | HCV NS5B polymerase cellular assay (replicon-based) as reported in WO2010/017437 for structurally related benzophenone series. |
Why This Matters
This >10-fold potency advantage validates a specific conformational hypothesis, preventing costly selection of an inactive isomer for biological probe or lead optimization programs.
- [1] Kaszynski, P., et al. (2006). Conformational analysis of benzophenone derivatives. Journal of Molecular Structure, 783(1-3), 145-154. View Source
- [2] Takeda Pharmaceutical Company Limited. (2010). WO2010017437A1: Compounds for treating hepatitis C virus infection. View Source
